molecular formula C₆¹³C₆H₁₄O₄ B1154653 Diethyl Phthalate-13C6

Diethyl Phthalate-13C6

Cat. No.: B1154653
M. Wt: 452.35
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl Phthalate-13C6 (Phenyl-13C6, D4) is a stable isotope-labeled derivative of diethyl phthalate (DEP), a common plasticizer and solvent. This compound is specifically engineered for research applications, particularly in metabolic tracing and environmental monitoring, where isotopic labeling enables precise tracking via advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) .

Properties

Molecular Formula

C₆¹³C₆H₁₄O₄

Molecular Weight

452.35

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Diethyl Ester-13C6;  1,2-Benzenedicarboxylic Acid Diethyl Ester-13C6;  Phthalic Acid Diethyl Ester-13C6;  Anozol-13C6;  DEP-13C6;  Diethyl 1,2-Benzenedicarboxylate-13C6;  Diethyl Phthalate-13C6;  Ethyl Phthalate-13C6;  NSC 89

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 358.822 g/mol .
  • Purity : >95% (GC) .
  • Isotopic Labels : Six carbon-13 (13C) atoms in the phenyl rings and four deuterium (D) atoms, enhancing its utility in isotopic dilution assays .

Comparison with Non-Isotope-Labeled Diethyl Phthalate

Molecular and Physical Properties

Property Diethyl Phthalate-13C6 Diethyl Phthalate (Unlabeled)
Molecular Formula Assumed: 13C6C12H14O4 C12H14O4
Molecular Weight 358.822 g/mol 222.24 g/mol
CAS Number Unspecified 84-66-2
Purity >95% (GC) >95%
Flash Point Not reported 156°C
Autoignition Temperature Not reported 430°C

Key Differences :

  • Isotopic Labeling : The 13C6 label increases molecular weight by ~136 g/mol, facilitating detection in mass spectrometry .
  • Applications : Unlabeled DEP is used industrially as a plasticizer, while the 13C6 variant is restricted to analytical research .
  • Safety: Unlabeled DEP is classified as non-hazardous under OSHA standards, whereas handling guidelines for the isotope-labeled version emphasize storage at +20°C and protection from moisture .

Comparison with Other Isotope-Labeled Phthalates

Diisononyl Phthalate-13C6,d4

Property This compound Diisononyl Phthalate-13C6,d4
Molecular Formula 13C6C12H14O4 (assumed) 13C6C20D4H38O4
Molecular Weight 358.822 g/mol 428.59 g/mol
Isotopic Labels 13C6, D4 13C6, D4
Alkyl Chain Length Ethyl (C2) Isononyl (C9)

Structural and Functional Insights :

  • Alkyl Chain Impact: Diisononyl’s longer alkyl chains increase hydrophobicity and reduce volatility compared to DEP-13C6, affecting environmental partitioning .
  • Analytical Utility: Both compounds serve as tracers, but Diisononyl-13C6,d4 is tailored for studying high-molecular-weight phthalates in polymer matrices .

Spectral Data and Analytical Differentiation

Isotope-labeled phthalates exhibit distinct spectral profiles:

  • 13C NMR : The 13C6-labeled benzene ring in DEP-13C6 produces sharp, unambiguous peaks, unlike unlabeled DEP .
  • Mass Spectrometry : DEP-13C6 shows a +6 Da shift in molecular ion clusters compared to unlabeled DEP, enabling precise quantification in complex matrices .

Q & A

Q. What is the role of Diethyl Phthalate-13C6 in analytical chemistry, and how does its isotopic labeling enhance experimental outcomes?

this compound is a stable isotope-labeled analog of diethyl phthalate, where six carbon atoms are replaced with ¹³C isotopes. Its primary application lies in quantitative trace analysis (e.g., LC-MS, GC-MS) as an internal standard to correct for matrix effects, ionization efficiency, and instrument variability. The isotopic labeling minimizes interference with unlabeled analytes, enabling precise measurement of phthalate metabolites in complex biological or environmental samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound is not classified as hazardous under OSHA standards (based on unlabeled analogs), researchers must:

  • Avoid inhalation/ingestion and use PPE (gloves, lab coats, and eye protection).
  • Ensure adequate ventilation to prevent aerosol formation.
  • Store in sealed containers away from heat and light to maintain isotopic integrity .
    Refer to safety data sheets (SDS) for unlabeled analogs for risk assessment, as labeled compounds often lack standalone SDS .

Q. How can researchers verify the isotopic purity of this compound, and what analytical techniques are recommended?

Isotopic purity (typically ≥99% ¹³C enrichment) is validated using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular ion clusters and isotopic abundance.
  • NMR spectroscopy (¹³C or ²H) to detect unlabeled impurities.
  • Supplier-provided certificates of analysis (CoA) must be cross-checked with in-house measurements to ensure batch consistency .

Advanced Research Questions

Q. How should researchers design experiments to investigate the environmental fate of this compound in biodegradation studies?

  • Experimental setup : Use microcosms with soil/water matrices spiked with this compound and unlabeled analogs.
  • Tracer methodology : Employ ¹³C-labeled compound to track degradation pathways via stable isotope probing (SIP) or metabolite profiling.
  • Controls : Include abiotic controls (autoclaved matrices) to distinguish biotic vs. abiotic degradation.
  • Analytical validation : Use HRMS to distinguish labeled degradation products from background phthalates .

Q. What are the common sources of data discrepancy when using this compound in human biomonitoring studies, and how can they be resolved?

Discrepancies arise from:

  • Matrix effects : Co-eluting compounds in urine/blood suppress ionization. Mitigate by optimizing sample cleanup (e.g., SPE cartridges) and using isotope dilution calibration.
  • Cross-contamination : Trace phthalates in lab plastics may interfere. Use glassware or phthalate-free consumables, validated via blank samples.
  • Isotopic exchange : Validate storage conditions (e.g., pH, temperature) to prevent ¹³C loss or exchange in aqueous matrices .

Q. How can researchers validate the stability of this compound in long-term toxicokinetic studies?

  • Stability testing : Store aliquots under varying conditions (e.g., −80°C, 4°C, room temperature) and analyze at intervals using LC-HRMS.
  • Degradation markers : Monitor for hydrolysis products (e.g., monoethyl phthalate-13C6) and oxidation byproducts.
  • Statistical thresholds : Establish acceptance criteria (e.g., ≤10% degradation over 6 months) based on regulatory guidelines for isotope-labeled compounds .

Methodological Challenges and Solutions

Q. What criteria should guide the selection of this compound as an internal standard for regulatory-compliant phthalate analysis?

  • Regulatory alignment : Ensure the compound meets ISO/IEC 17025 accreditation requirements for reference materials.
  • Chromatographic separation : Verify baseline resolution from co-eluting phthalates (e.g., DBP, DEHP) using orthogonal columns (e.g., C18 and phenyl-hexyl).
  • Cross-lab reproducibility : Participate in interlaboratory comparisons to validate method robustness .

Q. How can conflicting data on this compound’s extraction efficiency be reconciled across different research groups?

  • Standardized protocols : Adopt consensus methods (e.g., EPA 8061B) for extraction and quantification.
  • Parameter optimization : Systematically test variables (e.g., solvent polarity, sonication time) using design-of-experiment (DoE) approaches.
  • Meta-analysis : Compare extraction recovery rates across studies, adjusting for matrix type and instrument sensitivity .

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